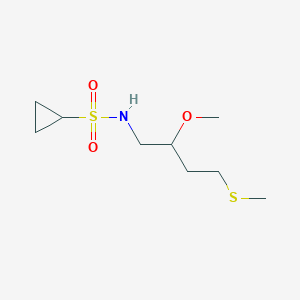![molecular formula C25H24FN3O2 B2959849 N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide CAS No. 331461-04-2](/img/structure/B2959849.png)
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds such as N,N-Dibenzylaniline involves the use of a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran which yields a tin amide compound. This then reacts with benzyl bromide to yield dibenzylaniline .Molecular Structure Analysis
The molecular structure of N,N-Dibenzylaniline, a related compound, crystallizes in the monoclinic crystal system. The space group is P2 1 /n. The unit cell dimensions are a=11.751 Å b=9.060 Å c=29.522 Å, and β=94.589° .Scientific Research Applications
Structural Analysis and Synthesis
Complexes and compounds with specific structural features, such as those seen in similar Schiff base compounds and sulfonamide derivatives, have been synthesized and characterized to understand their crystal structure, reactivity, and potential applications in various fields, including materials science and medicinal chemistry. These studies often involve detailed structural analysis using techniques like X-ray crystallography and NMR spectroscopy to elucidate the molecular geometry and electronic structure, which are crucial for determining the compound's reactivity and potential applications (Li, Zhai, Hu, & Jiang, 2009).
Catalysis and Materials Science
Compounds with complex ligand structures have been explored for their catalytic properties and applications in materials science. For example, Schiff base ligands and their metal complexes show potential in catalysis, owing to their ability to undergo redox processes and bind to various metals. This property is exploited in synthesizing materials with specific properties, such as magnetic, electrical, or photoluminescent characteristics, which could be applied in electronics, photonics, and as sensors (Keypour, Shayesteh, Sharifi-Rad, Salehzadeh, Khavasi, & Valencia, 2008).
Pharmaceutical Research
Schiff bases and related compounds have been explored for their biological activity, including antimicrobial, antifungal, and anticancer properties. The structure-activity relationship (SAR) studies help in understanding how the substitution pattern on the phenyl ring or changes in the backbone of the compound affect its biological activity. This knowledge is crucial for the design of new drugs and therapeutic agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Environmental and Analytical Applications
The analytical applications of such compounds, including their use as sensors or indicators, are based on their chemical reactivity and the ability to form complexes with various ions. These properties are useful in detecting and quantifying pollutants or monitoring environmental parameters. Furthermore, their potential for corrosion inhibition in industrial applications highlights the importance of understanding the molecular structure and reactivity of these compounds (Heydari, Talebian, Salarvand, Raeissi, Bagheri, & Golozar, 2018).
properties
IUPAC Name |
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c26-23-13-11-20(12-14-23)17-27-28-24(30)15-16-25(31)29(18-21-7-3-1-4-8-21)19-22-9-5-2-6-10-22/h1-14,17H,15-16,18-19H2,(H,28,30)/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLBYITKZIIER-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)N/N=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)




![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)

![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)

![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)
